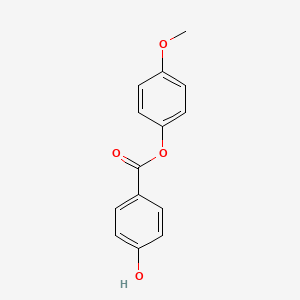

4-甲氧基苯基 4-羟基苯甲酸酯

描述

“4-Methoxyphenyl 4-hydroxybenzoate” is a chemical compound with the molecular formula C14H12O4 . It is also known as “4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester” or "4-Methoxyphenylparaben" .

Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl 4-hydroxybenzoate” consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The compound is solid at 20°C .

Physical And Chemical Properties Analysis

“4-Methoxyphenyl 4-hydroxybenzoate” is a white to almost white powder or crystal . . The compound has a melting point range of 193.0 to 197.0°C .

科学研究应用

生物技术与合成生物学

4-甲氧基苯基 4-羟基苯甲酸酯: 是生产各种生物产品的宝贵中间体。 通过合成生物学和代谢工程,该化合物可以从4-羟基苯甲酸 (4-HBA) 生物合成,它是微生物莽草酸途径中的关键成分 。这条途径已被广泛研究,用于生产芳香族氨基酸和次级代谢产物,这些物质具有商业价值。

食品工业应用

在食品工业中,4-甲氧基苯基 4-羟基苯甲酸酯 可用作香料和防腐剂的前体。 它的衍生物,4-HBA,由于其抗菌特性,在天然防腐剂方面具有潜在应用 。

化妆品工业应用

该化合物在化妆品行业也有应用。它可用于合成各种化妆品成分,提供诸如紫外线防护和抗氧化性能等益处。 为4-HBA 及其衍生物开发的生物合成技术支持化妆品行业向更可持续和生物来源成分的转变 。

制药应用

在制药领域,4-甲氧基苯基 4-羟基苯甲酸酯 可以作为药物合成的起始原料。 其母体化合物,4-HBA,参与了高价值化合物如白藜芦醇和川芎嗪的生物合成,这些化合物具有治疗应用 。

杀菌剂开发

农业部门可以从衍生自4-甲氧基苯基 4-羟基苯甲酸酯的化合物的杀菌特性中获益。 对基于4-HBA 的产品生物合成研究为开发新的环保杀菌剂开辟了可能性 。

高性能材料合成

4-甲氧基苯基 4-羟基苯甲酸酯: 在高性能液晶聚合物 (LCP) 的制造中也很重要。 这些聚合物由于其优异的性能,在热塑性塑料行业有着广泛的应用 。

安全和危害

“4-Methoxyphenyl 4-hydroxybenzoate” may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin, eyes, or clothing . In case of contact with skin or eyes, it is advised to wash with plenty of water .

作用机制

Target of Action

It is known that similar compounds interact with various enzymes and proteins within the cell, influencing biochemical pathways .

Mode of Action

It is suggested that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

4-Methoxyphenyl 4-hydroxybenzoate may influence several biochemical pathways. For instance, it is known that 4-Hydroxybenzoic acid, a similar compound, is involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxyphenyl 4-hydroxybenzoate . These factors could include pH, temperature, and the presence of other compounds.

生化分析

Biochemical Properties

The biochemical properties of 4-Methoxyphenyl 4-hydroxybenzoate are not fully elucidated yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 4-Methoxyphenyl 4-hydroxybenzoate might be involved in the protocatechuate branch of the beta-ketoadipate pathway .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

4-Methoxyphenyl 4-hydroxybenzoate may be involved in several metabolic pathways. For instance, it has been suggested that this compound might be involved in the protocatechuate branch of the beta-ketoadipate pathway .

属性

IUPAC Name |

(4-methoxyphenyl) 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQSVJUCLQYISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342069 | |

| Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50687-62-2 | |

| Record name | Benzoic acid, 4-hydroxy-, 4-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50687-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Methoxyphenyl 4-hydroxybenzoate used as a starting material in the synthesis of liquid crystal polymers?

A1: 4-Methoxyphenyl 4-hydroxybenzoate (MPHB) serves as a crucial building block in synthesizing liquid crystal polymers. The structure of MPHB, with its rigid aromatic rings connected by ester linkage, contributes to the molecule's overall rigidity. This rigidity is important for liquid crystal behavior.

Q2: How does the flexibility of the polymer main chain affect the liquid crystal properties of polymers derived from 4-Methoxyphenyl 4-hydroxybenzoate?

A2: The research clearly demonstrates that the flexibility of the polymer main chain plays a crucial role in determining if a polymer derived from MPHB will exhibit liquid crystal properties. []

- When MPHB was incorporated into a polymer with a relatively flexible main chain (using epihydrodrine in the synthesis), the resulting polymer (PMPEB) displayed liquid crystal behavior. []

- Conversely, when MPHB was incorporated into a polymer with a rigid main chain (using methacryloyl chloride), the resulting polymer (PMPMAB) did not exhibit liquid crystal properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)

![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)